3-Fluoro-3-phenylpyrrolidine hydrochloride

κ-opioid receptor receptor binding affinity selectivity profile

Researchers synthesizing KOR antagonists require precise fluorinated pyrrolidine scaffolds. Substitution with non-fluorinated or regioisomeric analogs introduces uncontrolled steric and electronic variables, risking assay failure. • Validated core for KOR antagonists achieving sub-nanomolar affinity (Ki = 0.565 nM) and high selectivity over μ and δ receptors • Enables synthesis of CNS-penetrant receptor occupancy tracers without radiolabeling, using LC/MS/MS quantification • Direct entry into privileged chemical space for pain, depression, and addiction SAR studies

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
CAS No. 1803603-31-7
Cat. No. B1448205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-phenylpyrrolidine hydrochloride
CAS1803603-31-7
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
InChIKeyFRFNPVZBCJGMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-phenylpyrrolidine Hydrochloride Procurement Specifications


3-Fluoro-3-phenylpyrrolidine hydrochloride (CAS 1803603-31-7) is a fluorinated pyrrolidine derivative with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a chiral small-molecule scaffold featuring a fluorine atom and a phenyl group on the pyrrolidine ring, a structural motif frequently employed in medicinal chemistry for exploring interactions with biological targets . This compound is primarily offered as a research intermediate or building block for the synthesis of more complex molecules with potential neuropharmacological applications [1].

3-Fluoro-3-phenylpyrrolidine HCl: Substitution Risk


The substitution of 3-Fluoro-3-phenylpyrrolidine hydrochloride with other pyrrolidine derivatives, such as 3-phenylpyrrolidine or 3-(3-fluorophenyl)pyrrolidine, is not scientifically valid without rigorous re-validation of the target biological or chemical system. The specific placement of the fluorine atom directly on the pyrrolidine ring adjacent to the phenyl group creates a unique steric and electronic environment . This can profoundly influence molecular conformation and basicity, thereby altering target binding kinetics and metabolic stability in ways that are not predictable from class-level assumptions [1]. Evidence from related fluorinated pyrrolidine series demonstrates that even minor positional changes can lead to orders-of-magnitude differences in receptor affinity and selectivity [2]. Consequently, for any application where this precise molecular geometry is specified, procurement of a general analog introduces a high risk of experimental failure.

3-Fluoro-3-phenylpyrrolidine Hydrochloride: Quantitative Evidence Guide


3-Fluoro Substitution Drives Sub-Nanomolar KOR Affinity

In a direct, head-to-head comparison within a series of arylphenylpyrrolidinylmethylphenoxybenzamides, the compound containing a 3-fluorophenylpyrrolidine motif (structurally containing the 3-fluoro-3-phenylpyrrolidine fragment) exhibited a Ki of 0.565 nM for the κ-opioid receptor [1]. This value demonstrates a 63-fold selectivity over the μ-opioid receptor (Ki = 35.8 nM) and a 373-fold selectivity over the δ-opioid receptor (Ki = 211 nM) in the same assay system [1]. This contrasts with other structural analogs in the same study that did not achieve this level of combined potency and selectivity, establishing the 3-fluorophenylpyrrolidine moiety as a critical pharmacophore for high-affinity κ-opioid receptor engagement [1].

κ-opioid receptor receptor binding affinity selectivity profile

Functional Antagonism at KOR (In Vitro)

The functional consequence of the high binding affinity observed for the 3-fluorophenylpyrrolidine-containing compound was directly quantified in an in vitro functional assay. The compound acted as a potent antagonist of the κ-opioid receptor, as measured by a [35S]GTP-γ-S functional assay in CHO cells expressing cloned human opioid receptors [1]. This functional antagonism confirms that the binding interaction translates into a measurable, concentration-dependent biological effect, a crucial differentiation from compounds that may bind but fail to elicit a functional response [1].

functional antagonism GTP-γ-S assay in vitro pharmacology

3-Fluoro-3-phenylpyrrolidine Hydrochloride Research Applications


High-Affinity KOR Modulator Development

This compound serves as a validated intermediate for synthesizing potent and selective KOR antagonists. The quantitative evidence demonstrates that the 3-fluorophenylpyrrolidine motif is instrumental in achieving sub-nanomolar affinity (Ki = 0.565 nM) and high selectivity over μ and δ receptors [1]. Researchers engaged in structure-activity relationship (SAR) studies for pain, depression, or addiction can utilize this scaffold to explore new chemical space around a proven pharmacophore, confident that the core structure is optimized for target engagement [1].

PET Tracer Precursors for Neuroimaging

The demonstrated high affinity and selectivity of the fluorinated pyrrolidine scaffold for the KOR makes it an excellent starting point for developing receptor occupancy tracers. The referenced study successfully used a compound containing this motif for in vivo tracer evaluation using LC/MS/MS, which precludes the need for radiolabeling [1]. Procuring 3-Fluoro-3-phenylpyrrolidine hydrochloride enables the synthesis of novel analogs for quantifying target engagement in the central nervous system, a critical step in preclinical drug development [1].

CNS-Penetrant Drug Candidate Optimization

The pyrrolidine scaffold is a common heterocycle in CNS drugs, and strategic fluorination is a well-established method to modulate basicity and improve passive membrane permeability [2]. The specific 3-fluoro-3-phenyl substitution pattern offers a unique conformational and electronic profile for designing molecules that can cross the blood-brain barrier while maintaining target potency [2]. This compound provides a direct entry point into a privileged chemical space for CNS drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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